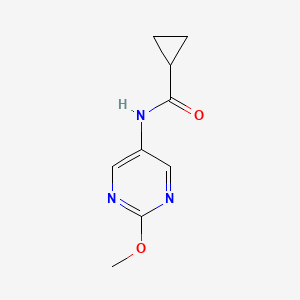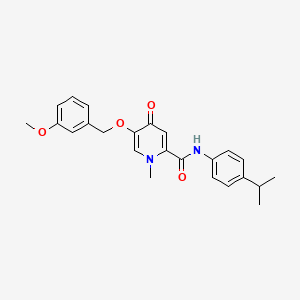
1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” is a type of substituted heterocycle . It is mentioned in a patent application for heterocycles as WIP1 inhibitors . The patent application relates to the use of substituted heterocycles for the inhibition of the activity of WIP1 . WIP1 (PPM1D) is a serine threonine phosphatase that plays a key role in the homeostatic down-regulation of various stress response and DNA repair signaling pathways .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Research has been conducted on the synthesis and structural analysis of new compounds with anticipated biological activity, involving thiazolidin-4-ones and thiazolin-4-ones, which share structural similarities with the specified compound. For instance, the condensation of specific derivatives in the presence of piperidine leads to new derivatives with potential biological activities. This approach highlights the importance of synthesizing and structurally characterizing compounds to understand their potential applications in scientific research (Kandeel).
Biological Activity
The study on the synthesis and antimicrobial activity of thiazolidine-2,4-diones derivatives indicates the potential of such compounds in exhibiting good activity against gram-positive bacteria. This research implies that structural analogs of the specified compound could possess significant antimicrobial properties, underscoring the relevance of these compounds in developing new antibacterial agents (Prakash et al., 2011).
Drug Discovery and Development
Another application area is in drug discovery, where compounds like the specified one can be synthesized and labeled for pharmacokinetics studies. For example, research on the synthesis of potent lymphocyte function‐associated antigen‐1 inhibitors, which are labeled with carbon‐14 and deuterium, supports drug metabolism studies. This showcases the compound's potential utility in the development of therapeutic agents for treating inflammatory diseases (Latli et al., 2011).
Pharmacophore Models and Receptor Affinity
The development of pharmacophore models based on derivatives of phenytoin, including studies on affinity and selectivity toward 5-HT1A receptors, illustrates the use of structurally similar compounds in understanding their interaction with biological targets. Such research contributes to the rational design of drugs with improved efficacy and selectivity (Handzlik et al., 2011).
Eigenschaften
IUPAC Name |
1-[1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10(20)12-3-4-13(24-12)15(22)18-7-5-11(6-8-18)19-9-14(21)17(2)16(19)23/h3-4,11H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUDCNSAMIXCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)
![{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B3015284.png)


![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/no-structure.png)
![7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B3015290.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B3015291.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B3015296.png)

![(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine](/img/structure/B3015298.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)